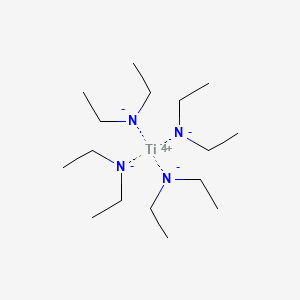
Phenyl-trimethylsilanyloxy-acetonitrile
Übersicht
Beschreibung
Phenyl-trimethylsilanyloxy-acetonitrile is a chemical compound with the molecular formula C11H15NOSi . It is also known as alpha-trimethylsilyloxyphenylacetonitrile .
Molecular Structure Analysis
The molecule contains a total of 39 bond(s). There are 18 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 nitrile(s) (aliphatic), and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis
Phenyl-trimethylsilanyloxy-acetonitrile has a molecular weight of 205.33 g/mol . The boiling point is 91 °C/0.5 mmHg (lit.) and it has a density of 0.978 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Synthesis of Hydroxyphenylacetonitriles
Phenyl-trimethylsilanyloxy-acetonitrile is instrumental in synthesizing 2-(2-hydroxyphenyl)acetonitriles. These compounds are generated through the reaction of trimethylsilyl cyanide and o-quinone methides from 2-(1-tosylalkyl)phenols. This method offers a concise and efficient route for benzofuranone derivatives (Wu, Gao, Chen, & Zhou, 2014).
Thioether Synthesis
A method for synthesizing thioethers directly from phenyl N-sulfonamide using trimethylsilyl iodide showcases the utility of phenyl-trimethylsilanyloxy-acetonitrile in creating sulfur-containing compounds without the need for transition metal catalysts (Gondi, 2020).
Analytical Chemistry Applications
Separations Based on Pi-Pi Interactions
Studies have explored the roles of methanol and acetonitrile in the retention mechanism of various compounds using a reversed phase phenyl column. Acetonitrile's influence on pi-pi interactions between analytes and the phenyl groups in the stationary phase is significant in this context (Yang, Fazio, Munch, & Drumm, 2005).
Chromatographic Separation
High-pressure liquid chromatography uses phenyl-trimethylsilanyloxy-acetonitrile for optimizing the resolution of various therapeutic agents. This includes the separation of diuretic-antihypertensive mixtures, demonstrating its critical role in pharmaceutical analysis (Honigberg, Stewart, Smith, & Hester, 1975).
Catalytic and Chemical Reaction Studies
Isocyanate Reactions
The kinetics of phenyl isocyanate reactions in acetonitrile are crucial for understanding the formation of various compounds such as N-butyl phenylcarbamate and triphenylisocyanurate. This illustrates the role of phenyl-trimethylsilanyloxy-acetonitrile in facilitating complex organic reactions (Wong & Frisch, 1986).
Ene-Addition Reactions
The reactivity of the silicon-carbon double bond in reactions with acetone is significantly affected by the presence of acetonitrile, suggesting a role for phenyl-trimethylsilanyloxy-acetonitrile in such reactions. This study is crucial for understanding the kinetics and mechanism of these reactions (Bradaric & Leigh, 1998).
Environmental and Safety Applications
- Contamination Detection in Acetonitrile: A zinc porphyrin-based receptor has been used as a probe for detecting contaminants in acetonitrile. This application demonstrates the utility of phenyl-trimethylsilanyloxy-acetonitrile in environmental monitoring and safety (Yoon, Lee, Jeong, Gee, & Jang, 2012).
Photocatalytic Applications
- Photocatalytic Conversion of CO2: An iron-substituted tetraphenyl porphyrin catalyzes the photoinduced conversion of CO2 into CO under visible-light irradiation in aqueous solutions, including acetonitrile/water mixtures. This showcases the potential of phenyl-trimethylsilanyloxy-acetonitrile in renewable energy and environmental chemistry (Rao, Bonin, & Robert, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-phenyl-2-trimethylsilyloxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOSi/c1-14(2,3)13-11(9-12)10-7-5-4-6-8-10/h4-8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAFQWDNWAXRLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345558 | |
| Record name | Phenyl-trimethylsilanyloxy-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-trimethylsilanyloxy-acetonitrile | |
CAS RN |
25438-37-3 | |
| Record name | Phenyl-trimethylsilanyloxy-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-2-[(trimethylsilyl)oxy]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4H-Cyclopenta[2,1-b:3,4-b']dithiophene](/img/structure/B1584090.png)





